molecular formula C6H9K6O15P3 B1148567 L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt CAS No. 129828-71-3

L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt

Cat. No.: B1148567
CAS No.: 129828-71-3
M. Wt: 648.64
InChI Key:
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Description

L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt: is a biologically significant compound known for its role as a second messenger in cellular signal transduction. It is involved in the mobilization of calcium ions from intracellular stores, which is crucial for various cellular processes .

Biochemical Analysis

Biochemical Properties

L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt is known for its role in mobilizing calcium ions from intracellular stores. It interacts with specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This interaction is mediated by inositol trisphosphate receptors (IP3Rs), which are a family of calcium channels. The binding of this compound to these receptors triggers a conformational change that opens the calcium channels, allowing calcium ions to flow into the cytoplasm .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It plays a pivotal role in cell signaling pathways, particularly those involving calcium signaling. The release of calcium ions into the cytoplasm can activate various downstream signaling pathways, influencing processes such as gene expression, cellular metabolism, and cell proliferation. For instance, in neurons, the increase in cytoplasmic calcium levels can lead to the activation of calcium-dependent kinases, which in turn regulate gene expression and synaptic plasticity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to inositol trisphosphate receptors on the endoplasmic reticulum. This binding induces a conformational change in the receptor, opening the calcium channels and allowing calcium ions to be released into the cytoplasm. The increase in cytoplasmic calcium levels can then activate various calcium-dependent enzymes and signaling pathways. Additionally, this compound can influence gene expression by activating transcription factors that are sensitive to changes in calcium levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in terms of calcium signaling and gene expression [8][8].

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage. At low doses, the compound can effectively mobilize calcium ions and activate downstream signaling pathways without causing significant adverse effects. At high doses, this compound can lead to excessive calcium release, which can be toxic to cells and tissues. Studies have shown that high doses of the compound can cause cell death and tissue damage in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt can be synthesized through the enzymatic hydrolysis of phosphatidylinositol 4,5-bisphosphate. This reaction is catalyzed by phospholipase C, resulting in the formation of inositol trisphosphate and diacylglycerol .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources or chemical synthesis. The chemical synthesis involves cyclization reactions of suitable precursor compounds .

Chemical Reactions Analysis

Types of Reactions: L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt primarily undergoes hydrolysis and phosphorylation reactions. It does not typically participate in oxidation or reduction reactions due to its stable phosphate groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diacylglycerol and various phosphorylated inositol derivatives .

Comparison with Similar Compounds

  • D-myo-Inositol 1,4,5-Trisphosphate, Trisodium Salt
  • D-myo-Inositol 1,4,5-Trisphosphate, Tripotassium Salt
  • D-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt

Uniqueness: L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt is unique due to its specific stereochemistry and its role in calcium mobilization. Unlike its D-isomer, the L-isomer is used to study the stereoselectivity of enzymes and receptors involved in inositol phosphate metabolism .

Properties

IUPAC Name

hexapotassium;[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m0....../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOPWCOAGWTTEN-PYBCBHMXSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9K6O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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